molecular formula C9H18N2O2 B1612275 3-Amino-N-cyclopropyl-2-hydroxyhexanamide CAS No. 402958-32-1

3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Cat. No. B1612275
M. Wt: 186.25 g/mol
InChI Key: DRNGSSWBFKDSEE-UHFFFAOYSA-N
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Description

“3-Amino-N-cyclopropyl-2-hydroxyhexanamide” is a chemical compound with the molecular formula C9H18N2O2 . It is also known as “(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride” and has a molecular weight of 222.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8?;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Drug Development

  • Synthesis of Hepatitis C Drug Fragment : A study by Kiss, Markó, and Guillaume (2011) outlines an enantioselective synthesis method for (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide, a synthetic fragment of the experimental hepatitis C drug Telaprevir. This method employs conjugate addition and hydroxylation for stereogenic center formation, showcasing the compound's relevance in pharmaceutical synthesis (Kiss, Markó, & Guillaume, 2011).

Cyclopropane Amino Acids in Chemistry

  • Study on Cyclopropane Amino Acids : Krass, Wessjohann, Yu, and Meijere (1989) discussed the significance of cyclopropane amino acids in synthetic and biological chemistry. These compounds, including those similar to 3-amino-N-cyclopropyl-2-hydroxyhexanamide, are used as enzyme inhibitors for receptor and metabolism studies (Krass, Wessjohann, Yu, & Meijere, 1989).

Peptidomimetic Synthesis

  • Use in Peptidomimetic Synthesis : Cordero et al. (2013) described the synthesis of cyclopropyl-substituted amino acids, highlighting their application in peptidomimetic synthesis. This underscores the compound's role in creating biomimetic structures, potentially for therapeutic applications (Cordero, Vurchio, Lumini, & Brandi, 2013).

Anticancer Research

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements H302, H315, H319, H335 are associated with this compound, indicating potential hazards related to ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

3-amino-N-cyclopropyl-2-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGSSWBFKDSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609865
Record name 3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-cyclopropyl-2-hydroxyhexanamide

CAS RN

402958-32-1
Record name 3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester (48 g, 149.82 mmol) was dissolved in Methanol (1 L) and degassed with nitrogen for five minutes, palladium, 10 wt. % on activated carbon (2.5 g) was added, hydrogen was then added for 18 h. After 18 h the hydrogen was removed and the reaction was degassed with nitrogen and filtered the resulting filtrate was evaporated and dried under high vacuum to give a white solid 26.9 g, 144.42 mmol 97%.
Quantity
1 L
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods II

Procedure details

Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate bound resin M1B (30 g, 1.0 eq.) was swollen with DCM. 1,3-Dimethylbarbituric acid (24.17 g, 12 eq.) and tetrakis(triphenylphosphine)palladium (1.49 g, 0.1 eq.) were added and the mixture shaken overnight. The mixture was filtered and washed with DMF and DCM to yield the resin M1D.
Name
Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.17 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Compound 40 (15.1 g, 71.3 mmol), Pd/C (1.5 g, 5 wt %, 50% wet) and MeOH (150 mL) was charged to a pressure vessel then purged with nitrogen gas for 5 min. The vessel was sealed, pressurized to 1 bar with nitrogen gas then released three times. The same was repeated with hydrogen gas. After the third purge with hydrogen the vessel was charged with 3 hydrogen at a pressure of 3 bars. The reaction was agitated and a temperature of 25±5° C. was maintained for 14 hours after which time the reaction mixture was filtered through a pad of Celite 545 and the solvent removed to provide crude compound 41 (8.48 g) as a yellow solid. To this material was added acetonitrile (ACN; 150 mL) and the reaction heated to reflux at which time all of the solids dissolved. The mixture was then cooled to 25±5° C. and the white needles formed were collected, washed with cold ACN and dried to provide purified compound 41. 1H NMR (500 MHz, d6-DMSO): 8.05 (br s, 3H), 4.20 (d, J=3.2, 1 H), 3.42-3.34 (m, 1H), 2.71-2.65 (m, 1H), 1.51-1.20 (m, 4H), 1.17 (d, J=6.5 Hz, 1H), 0.83 (t, J=7.6 Hz, 3H), 0.64-0.60 (m, 2H), 0.54-0.49 (m, 2H).
Name
Compound 40
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 2
3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 3
3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 4
3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 5
3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 6
3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Citations

For This Compound
4
Citations
E Kiss, IE Markó, M Guillaume - Tetrahedron, 2011 - Elsevier
… Originally, the (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide portion 3 was prepared via ring opening of the corresponding racemic trans-epoxide 4 followed by kinetic …
Number of citations: 6 www.sciencedirect.com
BJ Littler, M Aizenberg, NB Ambhaikar… - … Process Research & …, 2015 - ACS Publications
… (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (5·HCl) was purchased from Kaneka. N-Boc-4-hydroxyproline (8) was purchased from Synthetech. 3,5-Dimethyl-4-…
Number of citations: 14 pubs.acs.org
AC Flick, HX Ding, CA Leverett, SJ Fink… - Journal of Medicinal …, 2018 - ACS Publications
New drugs introduced to the market every year represent privileged structures for particular biological targets. These new chemical entities provide insight into molecular recognition …
Number of citations: 48 pubs.acs.org
S Nag, S Batra, AR Harris, DM Nason, EM Collantes… - Tetrahedron, 2011
Number of citations: 0

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